molecular formula C4H8O3S B1582953 Methylsulfonylacetone CAS No. 5000-46-4

Methylsulfonylacetone

Cat. No.: B1582953
CAS No.: 5000-46-4
M. Wt: 136.17 g/mol
InChI Key: NWEYGXQKFVGUFR-UHFFFAOYSA-N
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Description

It has the molecular formula CH₃C(O)CH₂SO₂CH₃ and a molecular weight of 136.17 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanism of Action

Target of Action

Methanesulfonylacetone, a sulfonyl group-containing active methylene compound , primarily targets the Baylis–Hillman acetates . These acetates play a crucial role in various chemical reactions, serving as the primary targets for Methanesulfonylacetone.

Mode of Action

Methanesulfonylacetone interacts with its primary targets, the Baylis–Hillman acetates, in a dimethylformamide/potassium carbonate system . This interaction results in the formation of ortho-hydroxyacetophenone derivatives . The ortho-hydroxyacetophenone derivatives are the direct result of the interaction between Methanesulfonylacetone and its targets.

Biochemical Pathways

The interaction of Methanesulfonylacetone with Baylis–Hillman acetates affects the biochemical pathway that leads to the formation of ortho-hydroxyacetophenone derivatives . These derivatives can further participate in various biochemical reactions, leading to downstream effects that can influence the overall metabolic processes within the system.

Result of Action

The molecular and cellular effects of Methanesulfonylacetone’s action primarily involve the formation of ortho-hydroxyacetophenone derivatives . These derivatives can influence various biochemical processes, leading to changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methanesulfonylacetone can be influenced by various environmental factors. These may include the presence of other chemical compounds, temperature, pH, and the specific characteristics of the dimethylformamide/potassium carbonate system in which Methanesulfonylacetone interacts with Baylis–Hillman acetates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylsulfonylacetone can be synthesized through several methods. One common approach involves the reaction of acetone with methanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of methanesulfonylacetone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methylsulfonylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides, thioethers, and ethers .

Scientific Research Applications

Methylsulfonylacetone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl methanesulfonate: Similar in structure but used primarily as a methylating agent.

    Methanesulfonic acid: A strong acid used in various industrial applications.

    Sodium methanesulfinate: Used as a reducing agent in organic synthesis.

Uniqueness

Methylsulfonylacetone is unique due to its combination of a sulfonyl group and an active methylene group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

1-methylsulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-4(5)3-8(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEYGXQKFVGUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198178
Record name 1-(Methylsulphonyl)acetone
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5000-46-4
Record name 1-(Methylsulfonyl)-2-propanone
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Record name 1-(Methylsulphonyl)acetone
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Record name 5000-46-4
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Record name 1-(Methylsulphonyl)acetone
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Record name 1-(methylsulphonyl)acetone
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Record name Methylsulfonylacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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